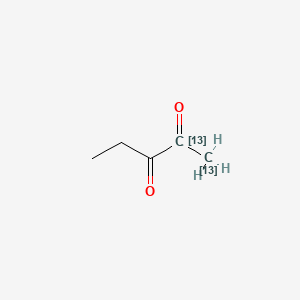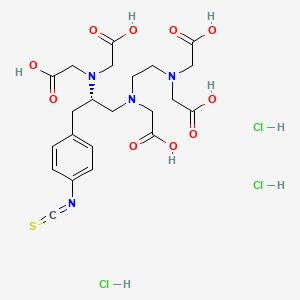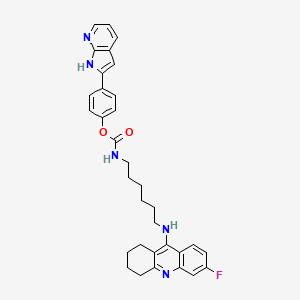
E3 Ligase Ligand-linker Conjugate 78
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 78 is a compound used in the field of targeted protein degradation. It is part of a class of molecules known as proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific proteins within cells. This compound consists of three main components: a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The formation of a ternary complex between these components leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 78 involves several steps. Initially, the ligand for the target protein and the ligand for the E3 ligase are synthesized separately. These ligands are then connected via a linker using various chemical reactions. Common synthetic routes include alkylation, amidation, and click chemistry. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
E3 Ligase Ligand-linker Conjugate 78 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 78 has numerous applications in scientific research:
Chemistry: Used as a tool for studying protein degradation pathways and developing new chemical probes.
Biology: Employed in the investigation of cellular processes and protein functions.
Medicine: Explored as a potential therapeutic agent for targeting disease-related proteins, particularly in cancer and neurodegenerative diseases.
Industry: Utilized in the development of novel drug candidates and biotechnological applications
Mécanisme D'action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 78 involves the formation of a ternary complex between the target protein, the E3 ligase, and the conjugate. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis within cells .
Comparaison Avec Des Composés Similaires
E3 Ligase Ligand-linker Conjugate 78 can be compared with other similar compounds, such as:
Cereblon-based PROTACs: Utilize cereblon as the E3 ligase ligand.
Von Hippel-Lindau (VHL)-based PROTACs: Employ VHL as the E3 ligase ligand.
Inhibitor of Apoptosis Proteins (IAP)-based PROTACs: Use IAP as the E3 ligase ligand.
The uniqueness of this compound lies in its specific ligand-linker combination, which may offer distinct advantages in terms of selectivity, potency, and stability .
Propriétés
Formule moléculaire |
C29H39N5O6 |
|---|---|
Poids moléculaire |
553.6 g/mol |
Nom IUPAC |
tert-butyl N-[4-[[4-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C29H39N5O6/c1-29(2,3)40-28(39)30-19-6-4-18(5-7-19)17-32-12-14-33(15-13-32)20-8-9-21-22(16-20)27(38)34(26(21)37)23-10-11-24(35)31-25(23)36/h8-9,16,18-19,23H,4-7,10-15,17H2,1-3H3,(H,30,39)(H,31,35,36)/t18?,19?,23-/m0/s1 |
Clé InChI |
HSYCLKKVRDTPFG-XWEVFREBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)[C@H]5CCC(=O)NC5=O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)


![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)









